molecular formula C12H30N4W-2 B1592610 Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) CAS No. 406462-43-9

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Cat. No.: B1592610
CAS No.: 406462-43-9
M. Wt: 414.23 g/mol
InChI Key: PPJPTAQKIFHZQU-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

BTBMW interacts with its targets through coordination chemistry. It forms coordination complexes with metal centers, potentially influencing their reactivity and catalytic activity. The compound’s mode of action likely involves electron transfer processes, ligand exchange, and substrate activation .

Biochemical Pathways

BTBMW’s impact on biochemical pathways remains an area of active investigation. It may participate in organic synthesis, polymerization reactions, and other chemical transformations. Its downstream effects could include altered reaction rates, selectivity, and product distributions .

Action Environment

    The choice of solvent affects BTBMW’s stability and reactivity. Reaction conditions impact its performance. BTBMW’s efficacy can be influenced by its recyclability in sustainable processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten hexachloride (WCl₆) with tert-butylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The process can be summarized as follows:

  • Dissolve tungsten hexachloride in a suitable solvent, such as tetrahydrofuran (THF).
  • Add tert-butylamine and dimethylamine to the solution.
  • Stir the mixture at a controlled temperature, usually around room temperature, for several hours.
  • Purify the resulting product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Tris(diethylamido)(tert-butylimido)tantalum(V)
  • Tris(diethylamido)(tert-butylimido)niobium(V)
  • Tetrakis(dimethylamido)titanium(IV)
  • Pentakis(dimethylamino)tantalum(V)
  • Tetrakis(dimethylamido)zirconium(IV)

Uniqueness

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly suitable for ALD processes, where precise control over film thickness and composition is required. Additionally, its ability to form strong bonds with various substrates enhances its versatility in different applications.

Properties

CAS No.

406462-43-9

Molecular Formula

C12H30N4W-2

Molecular Weight

414.23 g/mol

IUPAC Name

bis(tert-butylimino)tungsten;dimethylazanide

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;

InChI Key

PPJPTAQKIFHZQU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)
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Reactant of Route 6
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

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